Product packaging for 3',5'-TIPS-5-Me-Uridine(Cat. No.:CAS No. 130983-87-8)

3',5'-TIPS-5-Me-Uridine

Cat. No.: B3230679
CAS No.: 130983-87-8
M. Wt: 500.7 g/mol
InChI Key: FXSUFWJWZYCZNU-ANTGDGSKSA-N
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Description

General Principles of Nucleoside Chemical Modification and Their Research Significance

Nucleosides, composed of a nucleobase and a sugar moiety, can be chemically altered at various positions to enhance their properties. Modifications can be made to the nucleobase, the sugar, or the phosphate (B84403) backbone (in the case of nucleotides). biosynth.com These changes can influence a molecule's stability, binding affinity, and biological activity. biosynth.commostwiedzy.pl For instance, modifying nucleosides can protect them from enzymatic degradation, a significant hurdle in the development of nucleic acid-based therapeutics. researchgate.net

The research significance of these modifications is vast. In molecular biology, they serve as tools to study the intricate mechanisms of DNA replication, transcription, and translation. Modified nucleosides are also crucial in the development of antiviral and anticancer drugs. biosynth.comcreative-proteomics.com By mimicking natural nucleosides, these analogs can be incorporated into the DNA or RNA of viruses or cancer cells, disrupting their replication and growth. biosynth.comcreative-proteomics.com Furthermore, the advent of mRNA vaccines has highlighted the importance of modified nucleosides, such as N1-methylpseudouridine, in enhancing the stability and translational efficacy of mRNA while reducing its immunogenicity. biosynth.comwikipedia.orgwikipedia.org

Strategic Importance of Uridine (B1682114) Analogs in Chemical Biology and Synthetic Nucleic Acid Chemistry

Uridine, a pyrimidine (B1678525) nucleoside found in RNA, and its analogs are of particular strategic importance. nih.gov Uridine and its derivatives are involved in a wide range of cellular processes, making them attractive targets for therapeutic intervention. nih.gov The modification of uridine has led to the development of a variety of bioactive compounds, including antiviral and anticancer agents. nih.govnih.gov

In synthetic nucleic acid chemistry, uridine analogs are indispensable for creating customized oligonucleotides with specific properties. For example, modifications at the C-5 position of the uracil (B121893) base can enhance the biostability and bioavailability of the resulting nucleoside. mostwiedzy.pl The development of solid-phase synthesis techniques has further streamlined the creation of custom oligonucleotides containing uridine analogs, facilitating research into their structure-activity relationships. nih.gov

A key strategy in the synthesis of modified oligonucleotides involves the use of protecting groups to shield reactive functional groups during chemical transformations. Silyl (B83357) protecting groups, such as the tert-butyldimethylsilyl (TBDMS) group, have proven particularly useful in nucleoside and nucleotide chemistry. cdnsciencepub.com These groups can be readily introduced and removed under specific conditions, allowing for precise control over the synthesis process. cdnsciencepub.compearson.comgelest.com

Research Rationale and Scope: Focus on 3',5'-TIPS-5-Me-Uridine

Within the broad landscape of modified nucleosides, This compound stands out as a key intermediate in the synthesis of modified oligonucleotides. The "TIPS" in its name refers to the triisopropylsilyl protecting groups attached to the 3' and 5' hydroxyl groups of the ribose sugar. gelest.com The "5-Me" indicates a methyl group at the 5th position of the uridine base, making it a derivative of 5-methyluridine (B1664183) (also known as ribothymidine). nih.govwikipedia.org

The rationale for focusing on this specific compound lies in its utility in modern synthetic chemistry. The bulky triisopropylsilyl (TIPS) groups provide robust protection of the hydroxyl functions, preventing unwanted side reactions during the synthesis of complex oligonucleotide chains. gelest.com The 5-methyl modification on the uracil base is a naturally occurring modification in some RNAs and can influence the structural stability and recognition of the nucleic acid. wikipedia.org

This article will delve into the chemical properties and synthetic applications of this compound, highlighting its role as a valuable building block in the construction of modified nucleic acids for research and therapeutic purposes.

Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C22H40N2O7Si2 nih.govcymitquimica.com
Molecular Weight 500.7 g/mol nih.gov
IUPAC Name 1-[(2R,3S,4R,5R)-3,4-bis(triisopropylsilyloxy)-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione nih.gov
CAS Number 130983-87-8 chemicalbook.com
Appearance White or almost white crystalline powder sharingtechcn.com

Synthesis and Applications

The synthesis of this compound typically involves the reaction of 5-methyluridine with a silylating agent, such as triisopropylsilyl chloride (TIPS-Cl), in the presence of a base. This reaction selectively protects the 3' and 5' hydroxyl groups of the ribose sugar.

This protected nucleoside is a key intermediate in the synthesis of various modified oligonucleotides. For instance, it has been used in the preparation of 2'-O-(N-(Aminoethyl)carbamoyl)methyl-modified 5-methyluridine (AECM-MeU) phosphoramidites, which are building blocks for creating oligonucleotides with enhanced thermal stability. mdpi.com It also serves as a starting material for the synthesis of novel 3'-C-methylene-modified 5-methyluridine H-phosphonates and phosphonamidites, which are used to create oligonucleotides with modified backbones that exhibit increased resistance to nuclease degradation. nih.govresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H40N2O7Si2 B3230679 3',5'-TIPS-5-Me-Uridine CAS No. 130983-87-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-5-methylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H40N2O7Si2/c1-12(2)32(13(3)4)28-11-17-19(30-33(31-32,14(5)6)15(7)8)18(25)21(29-17)24-10-16(9)20(26)23-22(24)27/h10,12-15,17-19,21,25H,11H2,1-9H3,(H,23,26,27)/t17-,18-,19-,21-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXSUFWJWZYCZNU-ANTGDGSKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C3C(O2)CO[Si](O[Si](O3)(C(C)C)C(C)C)(C(C)C)C(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@H]3[C@H](O2)CO[Si](O[Si](O3)(C(C)C)C(C)C)(C(C)C)C(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H40N2O7Si2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 ,5 Tips 5 Me Uridine

Regioselective Synthesis of 5-Methyluridine (B1664183) Precursors

The journey to 3',5'-TIPS-5-Me-Uridine begins with the efficient synthesis of its core structure, 5-methyluridine. Achieving regioselectivity—the control of reaction at a specific site in a molecule with multiple reactive sites—is paramount in this initial phase.

Methodologies for Direct Methylation of Uridine (B1682114) Derivatives

Direct methylation of uridine or its derivatives presents a straightforward approach to obtaining 5-methyluridine. Various methylation strategies have been explored, each with its own set of advantages and challenges. nih.gov One common method involves the use of an appropriate methylating agent in the presence of a catalyst. For instance, the reaction of a protected uridine derivative with a methyl source can be directed to the C5 position of the uracil (B121893) base.

Another approach involves the use of organometallic reagents. For example, a metal-halogen exchange reaction at the 5-position of a halogenated uridine precursor, followed by quenching with a methyl electrophile, can yield the desired 5-methyluridine. nih.gov The choice of solvent and reaction temperature is crucial to maximize the yield and regioselectivity of these reactions.

Convergent Synthesis Approaches for 5-Methylated Pyrimidine (B1678525) Nucleosides

Convergent synthesis offers an alternative and often more efficient route to 5-methylated pyrimidine nucleosides. In this strategy, the modified base (5-methyluracil or thymine) is synthesized separately and then coupled to a protected ribose sugar. This approach avoids potential side reactions on the sugar moiety that can occur during direct methylation of uridine.

A widely used convergent method is the silylation of 5-methyluracil followed by condensation with a protected ribofuranosyl derivative, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose, in the presence of a Lewis acid catalyst. chemicalbook.com Subsequent deprotection of the sugar hydroxyl groups yields 5-methyluridine. This method generally provides good yields and high stereoselectivity for the desired β-anomer. chemicalbook.com

Strategic Application of 3',5'-Tetraisopropyldisiloxane (TIPS) Protection in Nucleoside Synthesisresearchgate.netnih.gov

The introduction of the 3',5'-O-(tetraisopropyldisiloxane-1,3-diyl) (TIPS) group is a key step in the synthesis of this compound. biosynth.com This bifunctional silyl (B83357) ether simultaneously protects the primary 5'-hydroxyl and the secondary 3'-hydroxyl groups of the ribose ring, leaving the 2'-hydroxyl group available for further chemical transformations. researchgate.net

Stereoselective and Regioselective Introduction of the TIPS Groupresearchgate.net

The installation of the TIPS group is typically achieved by reacting 5-methyluridine with 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (B32465) in a suitable solvent, such as pyridine. The reaction exhibits high regioselectivity for the 3' and 5' hydroxyl groups due to the steric bulk of the isopropyl substituents on the silicon atoms, which favors the formation of the thermodynamically stable six-membered ring structure bridging the 3' and 5' positions. researchgate.net This stereoselective process ensures the formation of the desired 3',5'-O-TIPS protected nucleoside. masterorganicchemistry.comyoutube.comkhanacademy.orgyoutube.com

The reaction conditions, including the choice of base and temperature, can be optimized to achieve high yields of the desired product. For instance, the synthesis of 3′,5′-O-[(1,1,3,3-tetraisopropyl-1,3-disiloxanediyl)]-5-methyluridine has been successfully carried out on a significant scale. nih.gov

Orthogonal Deprotection Strategies for 3',5'-TIPS-5-Me-Uridineresearchgate.netbiosynth.comresearchgate.net

The utility of the TIPS protecting group lies in its stability to a wide range of reaction conditions and its selective removal under specific conditions, a concept known as orthogonal deprotection. nih.govumich.edu The TIPS group is generally stable to acidic and basic conditions that are often used to remove other protecting groups from the nucleobase or the 2'-position.

Deprotection of the TIPS group is typically accomplished using fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF) in tetrahydrofuran (B95107) (THF). The high affinity of fluoride for silicon drives the cleavage of the Si-O bonds, liberating the 3'- and 5'-hydroxyl groups. The mildness of this deprotection method allows for the preservation of other sensitive functional groups within the molecule. This orthogonal deprotection strategy is crucial for the subsequent elaboration of the 2'-position and the final synthesis of complex modified nucleosides. researchgate.netresearchgate.net

Optimization and Scalability of this compound Synthesis

The demand for modified nucleosides in various applications, including the synthesis of therapeutic oligonucleotides and mRNA vaccines, necessitates the development of optimized and scalable synthetic routes. wikipedia.org For the synthesis of this compound, several factors are considered to improve efficiency and facilitate large-scale production.

Optimization efforts often focus on minimizing the number of synthetic steps, improving the yields of individual reactions, and simplifying purification procedures. For instance, screening different solvents, bases, and reaction times for the TIPS protection step can lead to significant improvements in yield and purity. nih.gov

Scalability requires that the chosen synthetic route is robust and reproducible on a larger scale. This involves addressing potential issues such as heat transfer, mixing, and reagent addition in large reaction vessels. The development of a scalable synthesis for 3′,5′-O-[(1,1,3,3-tetraisopropyl-1,3-disiloxanediyl)]-5-methyluridine has been reported, demonstrating the feasibility of producing this key intermediate in significant quantities. nih.gov

Interactive Data Table: Key Intermediates and Reagents

Compound/ReagentRole in SynthesisReference
UridineStarting material for direct methylation nih.govrsc.org
5-Methyluracil (Thymine)Precursor for convergent synthesis chemicalbook.com
1,3-dichloro-1,1,3,3-tetraisopropyldisiloxaneReagent for TIPS protection researchgate.net
Tetrabutylammonium fluoride (TBAF)Reagent for TIPS deprotection researchgate.net
5-MethyluridineDirect precursor to this compound chemicalbook.com
3',5'-O-(tetraisopropyldisiloxane-1,3-diyl)-5-methyluridineThe target protected nucleoside biosynth.comnih.gov

Efficiency Enhancements in Multi-Step Synthetic Sequences

The traditional synthesis of this compound involves the protection of the 3'- and 5'-hydroxyl groups of 5-methyluridine using 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane. While effective, this process can be subject to side reactions and may require extensive purification. Research has focused on optimizing reaction conditions to improve efficiency.

A critical aspect of efficiency is minimizing chromatographic purifications, which can be time-consuming and lead to product loss. The development of "one-pot" synthesis strategies and improved work-up procedures have been instrumental in this regard. By carefully selecting reagents and reaction conditions, it is possible to reduce the number of purification steps required, leading to a more streamlined and cost-effective synthesis.

Table 1: Comparison of Synthetic Strategies for Silylated Nucleosides

StrategyKey FeaturesAdvantagesDisadvantages
Conventional Synthesis Stepwise protection and purification.Well-established methodology.Often requires multiple chromatographic purifications, leading to lower overall yields.
Phase Transfer Catalysis (PTC) Enhanced Use of PTC for subsequent alkylation steps.Improved reaction rates and yields for specific transformations.Applicability is dependent on the specific reaction step.
Optimized Reagent Selection Avoidance of reagents that can cause isomerization or degradation.Higher purity of the final product and reduced side reactions.Requires detailed knowledge of the reactivity of the protecting groups.
One-Pot Synthesis Multiple reaction steps are carried out in the same reaction vessel.Reduced work-up and purification steps, leading to higher efficiency.Requires careful planning and compatibility of all reagents and intermediates.

Emerging Methodologies for Preparative Scale Production

The demand for therapeutic oligonucleotides has driven the development of methodologies for the large-scale production of key building blocks like this compound. A significant advancement in this area is the development of chromatography-free purification processes.

For instance, in the preparative synthesis of a related guanosine (B1672433) analogue, a process was developed that allowed for the isolation of the final product on a 125-gram scale through crystallization, achieving over 99.9% purity as determined by HPLC. nih.gov This approach, which avoids column chromatography, is highly desirable for industrial-scale production due to its cost-effectiveness and reduced solvent usage. The principles of this chromatography-free process, which relies on the careful selection of solvents and crystallization conditions, can be adapted for the large-scale purification of this compound.

The synthesis of the starting material for related compounds has been reported on a 195-gram scale, demonstrating the feasibility of producing large quantities of silylated nucleosides. researchgate.net The key to successful scale-up lies in robust and reproducible reaction conditions, efficient heat transfer, and the ability to handle large volumes of reagents and solvents safely.

Table 2: Key Considerations for Preparative Scale Production

FactorImportanceMethodologies
Yield Maximizing the amount of product obtained from a given amount of starting material.Optimization of reaction conditions (temperature, concentration, catalyst), use of high-yielding reaction pathways.
Purity Ensuring the final product meets the stringent requirements for therapeutic applications.Crystallization, extraction, and other non-chromatographic purification techniques.
Cost-Effectiveness Minimizing the overall cost of production.Use of inexpensive and readily available starting materials, reducing the number of synthetic steps, and avoiding costly purification methods.
Scalability The ability to increase the production volume without compromising yield or purity.Development of robust and well-understood reaction protocols, use of appropriate equipment for large-scale synthesis.

Advanced Chromatographic and Spectroscopic Techniques in Isolation and Purity Assessment

The rigorous quality control of this compound is paramount to ensure its suitability for oligonucleotide synthesis. Advanced analytical techniques are employed to isolate the compound from reaction mixtures and to accurately assess its purity and structural integrity.

High-Performance Liquid Chromatography (HPLC) is the primary technique used for both the purification and purity analysis of this compound. Reversed-phase HPLC (RP-HPLC) is particularly effective for separating silylated nucleosides from less lipophilic starting materials and byproducts. The choice of column, mobile phase composition, and gradient profile are critical for achieving optimal separation. For preparative HPLC, larger columns and higher flow rates are used to isolate gram to kilogram quantities of the desired compound.

Spectroscopic techniques are indispensable for the structural elucidation and characterization of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure. 1H NMR is used to confirm the presence and integration of protons in the molecule, while 13C NMR provides information about the carbon skeleton. 2D NMR techniques, such as COSY and HSQC, can be used to establish the connectivity between protons and carbons, confirming the correct regiochemistry of the TIPS protection.

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to confirm its elemental composition. nih.gov Electrospray ionization (ESI) is a soft ionization technique commonly used for nucleosides, which allows for the detection of the molecular ion with minimal fragmentation. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula of the compound.

Table 3: Analytical Techniques for the Characterization of this compound

TechniqueInformation ObtainedTypical Parameters
Reversed-Phase HPLC Purity assessment and purification.C18 column, water/acetonitrile or water/methanol gradient.
1H NMR Spectroscopy Proton environment and structural confirmation.400-600 MHz, deuterated chloroform (B151607) or DMSO as solvent.
13C NMR Spectroscopy Carbon skeleton confirmation.100-150 MHz, deuterated chloroform or DMSO as solvent.
High-Resolution Mass Spectrometry (HRMS) Accurate molecular weight and elemental composition.Electrospray ionization (ESI) in positive or negative ion mode.

Chemical Reactivity and Targeted Derivatization of 3 ,5 Tips 5 Me Uridine

Site-Specific Functionalization of the 5-Methyluridine (B1664183) Base Moiety

The pyrimidine (B1678525) ring of 3',5'-TIPS-5-Me-Uridine, while generally stable, offers opportunities for targeted functionalization, particularly at the C5-methyl group and the heterocyclic ring itself. These modifications are crucial for introducing new properties or for subsequent conjugation.

The C5-methylated pyrimidine ring of 5-methyluridine can undergo both electrophilic and nucleophilic attacks, although the reactivity is influenced by the electronic nature of the ring and the directing effects of the substituents.

Electrophilic Reactions: The uracil (B121893) ring is generally electron-rich, making it susceptible to electrophilic aromatic substitution, particularly at the C5 position. nih.gov However, the presence of the methyl group at C5 in 5-methyluridine alters the typical reactivity pattern. While direct electrophilic substitution on the ring is less common, electrophilic addition to the exocyclic double bonds can occur. For instance, reactions with electrophilic reagents like N-bromosuccinimide (NBS) can lead to the formation of 5-bromouracil (B15302) derivatives, which are versatile intermediates for further modifications. researchgate.net Palladium-catalyzed cross-coupling reactions, which proceed through an electrophilic palladation pathway, have been successfully employed for the C5-alkenylation of uridine (B1682114) derivatives. nih.gov

Nucleophilic Reactions: The pyrimidine ring itself is not highly susceptible to direct nucleophilic attack unless activated by electron-withdrawing groups or quaternization of a ring nitrogen. wur.nl However, the introduction of a good leaving group at C5 or C6 can facilitate nucleophilic substitution. For example, 5-(β-chlorovinyl)sulfone derivatives of uridine react efficiently with nucleophiles like thiols via a conjugate addition-elimination pathway. nih.gov Ring transformation reactions, where a nucleophile attacks the pyrimidine ring leading to ring opening and subsequent recyclization, have also been observed, particularly with N-alkylpyrimidinium salts. wur.nl

Reaction TypeReagent/CatalystPosition of AttackProduct Type
Electrophilic PalladationPd(OAc)₂C55-Alkenyluracil derivatives
Nucleophilic Addition-EliminationThiolsC5 of 5-(β-chlorovinyl)sulfone derivative5-Thio-substituted uridine derivatives
Ring TransformationActive Methylene CompoundsC6 of N-alkylpyrimidinium saltPyridine derivatives

The 5-methyl group of thymidine (B127349) (the deoxyribo- counterpart of 5-methyluridine) is a key site for modifications aimed at bioconjugation. These modifications can influence the structural and recognition properties of DNA. nih.gov Similar strategies can be applied to 5-methyluridine.

Functionalization for Attachment: The methyl group can be functionalized to introduce reactive handles suitable for conjugation with other molecules, such as peptides, fluorophores, or solid supports. A common strategy involves the initial halogenation of the methyl group, followed by nucleophilic substitution to introduce functionalities like azides, amines, or thiols. For example, 5-hydroxymethyluridine (B1210401) can be converted to 5-chloromethyluridine, which then reacts with sodium azide (B81097) to yield 5-azidomethyluridine. nih.gov This azide group can then be used in "click chemistry" reactions for efficient bioconjugation. numberanalytics.com

Impact on Structure and Recognition: The presence and modification of the 5-methyl group can have significant effects on the local and global structure of nucleic acids. The methyl group itself contributes to the stability of the DNA duplex. nih.gov Introducing bulky or charged groups at this position can alter the conformation of the nucleoside and its interactions with proteins and other nucleic acids.

Initial ModificationReagentFunctional Group IntroducedSubsequent Reaction for Bioconjugation
HalogenationN-Bromosuccinimide (NBS)BromomethylNucleophilic substitution with azides, amines, etc.
Hydroxylation(Enzymatic or chemical)HydroxymethylConversion to chloromethyl, then azide substitution
AzidationSodium Azide on 5-chloromethyluridineAzidomethylHuisgen cycloaddition ("click chemistry")

Selective Transformations at the Sugar Moiety with Intact TIPS Protection

The presence of the bulky TIPS protecting groups at the 3' and 5' positions directs reactivity towards the 2'-hydroxyl group, enabling a range of chemo-selective transformations crucial for the synthesis of modified RNA.

With the 3' and 5' hydroxyls blocked, the 2'-hydroxyl group becomes the primary site for reaction on the ribose sugar. nih.gov This allows for the introduction of various modifications that can enhance the properties of the resulting oligonucleotides.

Alkylation and Acylation: The 2'-hydroxyl group can be readily alkylated or acylated under basic conditions. For example, alkylation with agents like 2-(N-(aminoethyl)carbamoyl)methyl chloride can introduce functional side chains. nih.gov This selective modification is a key step in the synthesis of various 2'-O-modified ribonucleosides, which are known to increase the nuclease resistance and binding affinity of oligonucleotides. nih.gov

Silylation: Further silylation of the 2'-hydroxyl group is also possible, although this is typically done with a different silyl (B83357) group than the TIPS groups already present to allow for orthogonal deprotection strategies.

Formation of Ethers and Esters: A wide variety of ether and ester linkages can be formed at the 2'-position, allowing for the introduction of a diverse range of functional groups. The choice of reaction conditions is critical to ensure that the TIPS protecting groups remain intact. nih.gov

Reaction TypeReagentFunctional Group IntroducedPurpose of Modification
O-Alkylation2-(N-(aminoethyl)carbamoyl)methyl chloride2'-O-(N-(Aminoethyl)carbamoyl)methylEnhance nuclease resistance and binding affinity
O-AcylationAcyl chlorides or anhydrides2'-O-AcylIntroduce specific functionalities or act as a temporary protecting group
O-SilylationTert-butyldimethylsilyl chloride (TBDMS-Cl)2'-O-TBDMSOrthogonal protection for further synthesis

The free 2'-hydroxyl group of this compound is the key reactive site for the introduction of a phosphoramidite (B1245037) moiety, which is the cornerstone of modern solid-phase oligonucleotide synthesis. utupub.fitcichemicals.com

Phosphitylation Reaction: The 2'-hydroxyl group is reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a weak base like N,N-diisopropylethylamine (DIPEA). This reaction introduces a phosphite (B83602) triester at the 2'-position. The use of the 2-cyanoethyl protecting group on the phosphorus is standard as it can be easily removed under mild basic conditions after the oligonucleotide synthesis is complete.

Phosphoramidite Building Block: The resulting this compound-2'-phosphoramidite is a stable building block that can be used in automated DNA/RNA synthesizers. chemrxiv.org The TIPS groups provide the necessary protection for the 3' and 5' hydroxyls during the subsequent coupling cycles.

Solid-Phase Synthesis: In the context of solid-phase synthesis, the phosphoramidite is activated by a weak acid, such as tetrazole, and couples with the free 5'-hydroxyl of a growing oligonucleotide chain attached to a solid support. This cycle of deprotection, coupling, capping, and oxidation is repeated to build the desired oligonucleotide sequence.

ReagentActivatorProductApplication
2-Cyanoethyl N,N-diisopropylchlorophosphoramiditeDIPEAThis compound-2'-(2-cyanoethyl-N,N-diisopropyl)phosphoramiditeSolid-phase synthesis of RNA
Bis(N,N-diisopropylamino)methoxy phosphine5-(Benzylthio)-1H-tetrazoleMethoxyphosphoramidite derivativeAlternative phosphoramidite synthesis

Advanced Chemical Transformations of this compound

Beyond the fundamental reactions at the base and sugar moieties, this compound can be a substrate for more complex chemical transformations, enabling the synthesis of highly modified nucleosides and oligonucleotides with unique properties.

Vorbrüggen Glycosylation: While this compound is already a nucleoside, the silyl protection strategy is a key element in the Vorbrüggen glycosylation reaction for the de novo synthesis of nucleosides. rsc.org In this reaction, a silylated nucleobase is coupled with a protected sugar, often activated by a Lewis acid like trimethylsilyl (B98337) triflate (TMSOTf). The use of silyl groups on the sugar hydroxyls enhances solubility and directs the stereochemistry of the glycosidic bond formation.

Click Chemistry: As mentioned previously, the introduction of azide or alkyne functionalities onto the 5-methyluridine base or the sugar moiety allows for the use of "click chemistry". numberanalytics.com This set of reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), provides a highly efficient and specific method for conjugating the modified nucleoside to other molecules.

Metathesis Reactions: Olefin metathesis has emerged as a powerful tool in organic synthesis. By introducing alkenyl groups at either the C5 position of the uracil ring or at the 2'-position of the sugar, this compound can be used in ring-closing or cross-metathesis reactions to generate novel cyclic or dimeric structures.

Palladium-Catalyzed Cross-Coupling Reactions on Modified Uridine Scaffolds

The C5 position of the pyrimidine ring in uridine derivatives is a common site for modification to generate analogs with altered biological properties. Palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Heck, and Suzuki reactions, are powerful tools for creating carbon-carbon bonds at this position. To achieve this, a halogen, typically iodine, is first introduced at the C5 position of the TIPS-protected uridine. This 5-halo derivative then serves as the electrophilic partner in the coupling reaction.

While specific data on cross-coupling reactions starting directly from this compound is not extensively documented in readily available literature, the general principles are well-established for similarly protected uridine scaffolds. For instance, the Sonogashira coupling of 5-iodouridine (B31010) derivatives with terminal alkynes is a widely used method to synthesize 5-alkynyl nucleosides. These reactions are typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄, in the presence of a copper(I) co-catalyst.

Similarly, the Heck reaction allows for the introduction of alkenyl groups at the C5 position. This reaction involves the palladium-catalyzed coupling of the 5-iodouridine derivative with an alkene. The choice of catalyst, base, and solvent is critical to optimize the yield and selectivity of these transformations. The bulky 3',5'-TIPS protecting groups are generally stable under these reaction conditions and serve to enhance the solubility of the nucleoside in organic solvents commonly used for these couplings.

The following table summarizes representative palladium-catalyzed coupling reactions on 5-iodo-pyrimidine nucleosides, illustrating the versatility of this approach. Although the specific protecting groups on the sugar may vary, the reactivity at the C5 position is analogous.

Coupling ReactionElectrophileNucleophileCatalyst/Co-catalystProduct TypeReference
Sonogashira5-Iodo-2'-deoxyuridine derivativePropargylaminePd(0)/Cu(I)5-Alkynyl-2'-deoxyuridine nih.gov
Sonogashira5-Iodo-uridine triphosphatePropargylaminePd(0)/Cu(I)5-Alkynyl-uridine triphosphate nih.gov
Heck5-Iodo-uridine-5'-triphosphateAllylaminePd(dba)₂(E)-5-Alkenyl-uridine triphosphate
Suzuki5-Halo-uracil nucleosideArylboronic acidPd catalyst5-Aryl-uracil nucleoside

Stereochemical Control in Derivatization Reactions

The 3',5'-O-(tetraisopropyldisiloxane-1,3-diyl) (TIPS) protecting group plays a pivotal role in controlling the stereochemistry of reactions at the sugar moiety. By bridging the 3' and 5' hydroxyl groups, the bulky and rigid TIPS group significantly constrains the conformation of the ribose ring. This conformational restriction can be exploited to achieve high diastereoselectivity in reactions such as alkylation, acylation, and glycosylation.

The furanose ring of a nucleoside typically exists in a dynamic equilibrium between two major conformations: N-type (C3'-endo) and S-type (C2'-endo). The presence of bulky substituents, such as the TIPS group, can shift this equilibrium towards a preferred conformation. This conformational biasing exposes one face of the sugar ring to attack by reagents while sterically shielding the other, leading to a high degree of stereocontrol. For example, the presence of bulky silyl groups can favor an axial orientation of adjacent substituents to relieve steric strain, which in turn dictates the trajectory of incoming electrophiles or nucleophiles.

Research on the synthesis of 5'-substituted uridine derivatives has demonstrated the importance of protecting groups in achieving diastereoselectivity. In one strategy, a uridine-derived alkene was subjected to diastereoselective epoxidation. mcgill.caiiserpune.ac.in The stereochemical outcome of this epoxidation is influenced by the directing effect of the existing chiral centers on the sugar, whose conformational preferences are in turn modulated by the protecting groups.

Furthermore, studies on the synthesis of other modified nucleosides have shown that reducing the steric bulk of a protecting group at a neighboring position can alter the stereochemical outcome of a reaction, indicating a delicate interplay between substrate-controlled and catalyst-controlled diastereoselectivity. The bulky TIPS group, therefore, is a powerful tool for substrate-controlled stereoselection in the derivatization of 5-methyluridine.

The following table outlines the influence of protecting groups on the stereoselectivity of reactions in nucleoside chemistry.

ReactionSubstrate FeatureEffect of Protecting GroupStereochemical OutcomeReference
EpoxidationUridine-derived alkeneConformational restriction by sugar protecting groupsDiastereoselective formation of epoxide mcgill.caiiserpune.ac.in
Asymmetric Transfer Hydrogenation3'-O-TBS protected ketoneBulky TBS group leads to substrate-controlled diastereoselectivityMixture of diastereomers
Asymmetric Transfer Hydrogenation3'-O-Acetyl protected ketoneSmaller acetyl group allows for catalyst-controlled diastereoselectivityHigh diastereomeric ratio (99:1)
Functionalization of secondary hydroxylsUnprotected nucleosideIntramolecular hydrogen bonding can direct selectivitySelective functionalization of the 3'-hydroxyl over the 5'-hydroxyl

Applications of 3 ,5 Tips 5 Me Uridine As a Versatile Chemical Building Block

Integration into Synthetic Oligonucleotides and Nucleic Acid Mimics

The precise, site-specific introduction of modified nucleosides is fundamental to the study of nucleic acid structure and function, as well as for the development of nucleic acid-based therapeutics. 3',5'-TIPS-5-Me-Uridine is a key reagent in this field, facilitating the creation of modified DNA, RNA, and their synthetic analogs.

Solid-Phase Synthesis of Modified DNA and RNA Sequences

Solid-phase synthesis is the cornerstone of modern oligonucleotide production, enabling the automated and efficient assembly of nucleic acid chains. researcher.life In this process, this compound, after conversion to its phosphoramidite (B1245037) derivative, can be incorporated into growing DNA or RNA sequences. The TIPS protecting groups are essential for this process as they prevent unwanted side reactions at the 3' and 5' hydroxyl groups of the ribose sugar during the synthesis cycles. researchgate.net

The general strategy involves the following steps:

Attachment: The first nucleoside is attached to a solid support, typically through its 3'-hydroxyl group. youtube.com

Deprotection: The 5'-protecting group (often a dimethoxytrityl or DMT group) of the support-bound nucleoside is removed. youtube.com

Coupling: The this compound phosphoramidite is activated and coupled to the deprotected 5'-hydroxyl group of the growing chain. nih.gov

Capping: Any unreacted 5'-hydroxyl groups are capped to prevent the formation of deletion mutants.

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to the more stable phosphate (B84403) triester. youtube.com

This cycle is repeated until the desired sequence is assembled. The bulky TIPS groups ensure the stability of the protected nucleoside throughout the synthesis. Finally, all protecting groups, including the TIPS groups, are removed in a final deprotection step to yield the modified oligonucleotide. The incorporation of 5-methyluridine (B1664183) can influence the stability and recognition properties of the resulting DNA or RNA duplex. albany.edu

Parameter Description
Compound This compound
Role in Synthesis Protected monomer for incorporation of 5-methyluridine
Key Protecting Groups 3',5'-Triisopropylsilyl (TIPS)
Synthetic Method Solid-Phase Phosphoramidite Chemistry
Resulting Product Modified DNA or RNA oligonucleotides

Construction of Xeno Nucleic Acids (XNAs) Incorporating 5-Methyluridine

Xeno Nucleic Acids (XNAs) are synthetic nucleic acid analogs that possess a different sugar backbone compared to the natural deoxyribose and ribose of DNA and RNA, respectively. The synthesis of XNAs often relies on the availability of appropriately protected nucleoside building blocks. This compound can serve as a precursor for the synthesis of 5-methyluridine-containing XNA monomers. By chemically modifying the ribose ring of this compound while the 3' and 5' positions are protected, novel sugar architectures can be created. These modified sugar-base units can then be converted into phosphoramidites and incorporated into XNA sequences using solid-phase synthesis methodologies. The inclusion of 5-methyluridine in XNA backbones can impart unique properties, such as enhanced nuclease resistance and altered base pairing specificities, which are of interest for therapeutic and diagnostic applications.

Development of Molecular Probes and Biosensors

The ability to attach reporter molecules, such as fluorescent dyes or affinity tags, to specific positions within a nucleic acid sequence is crucial for the development of molecular probes and biosensors. This compound provides a versatile platform for the synthesis of such labeled oligonucleotides.

Synthesis of Reporter-Tagged this compound Analogs

The 5-position of the uracil (B121893) ring is a common site for the introduction of functional groups without significantly disrupting the Watson-Crick base pairing. Starting from this compound, the methyl group can be chemically modified, or a linker arm can be introduced at this position. This linker can then be used to attach a variety of reporter molecules, including fluorophores, quenchers, or biotin. The synthesis of these reporter-tagged analogs allows for their subsequent incorporation into oligonucleotides via solid-phase synthesis. These labeled oligonucleotides are invaluable tools for a range of molecular biology techniques, including fluorescence in situ hybridization (FISH), real-time PCR, and various binding assays.

Reporter Type Example Application
Fluorescent DyeFluorescein, Cyanine DyesFRET probes, DNA/RNA imaging
Affinity TagBiotinPurification, Immobilization
Photoreactive GroupPsoralen, BenzophenoneCross-linking studies

Applications in In Vitro Diagnostic Reagent Design

Modified oligonucleotides are at the heart of many in vitro diagnostic assays. The incorporation of 5-methyluridine, facilitated by the use of this compound, can enhance the performance of diagnostic probes. For instance, the presence of 5-methyluridine can increase the thermal stability of a probe-target duplex, leading to improved specificity and sensitivity in nucleic acid detection assays. Furthermore, the development of reporter-tagged probes, as described above, is fundamental to the design of reagents for detecting specific DNA or RNA sequences associated with infectious diseases or genetic disorders. The ability to accurately and reliably synthesize these modified probes is therefore critical for the advancement of molecular diagnostics.

Precursor in the Synthesis of Complex Bioactive Molecules and Natural Product Analogs

Uridine (B1682114) and its derivatives are found in a variety of naturally occurring bioactive molecules and serve as inspiration for the design of novel therapeutic agents. nih.gov this compound, as a selectively protected nucleoside, is a valuable starting material for the total synthesis of such complex molecules and their analogs. nih.gov

Stereoselective Assembly of Nucleoside-Based Macrocycles

The synthesis of macrocycles containing nucleoside motifs is a burgeoning area of research, driven by the potential of these structures to exhibit unique biological activities, such as antiviral and anticancer properties. researchgate.net The rigid yet tunable framework of a macrocycle can pre-organize appended nucleoside units, influencing their interaction with biological targets. The use of this compound as a starting material provides a strategic advantage in the stereoselective construction of these complex cyclic architectures.

The bulky TIPS group effectively locks the furanose ring in a specific conformation, which can have a profound influence on the stereochemical outcome of subsequent reactions. This conformational rigidity is crucial in macrocyclization reactions, where the pre-organization of the linear precursor can significantly impact the efficiency and stereoselectivity of the ring-closing step.

One of the key strategies for constructing nucleoside-based macrocycles is ring-closing metathesis (RCM). nih.govresearchgate.net While direct examples detailing the use of this compound in RCM for macrocycle synthesis are not abundant in readily available literature, the principles of using silyl-protected nucleosides in such transformations are well-established. For instance, the synthesis of macrocyclic nucleoside antibacterials has been achieved through multi-step sequences that include the formation of a large ring system. nih.gov In these syntheses, protecting groups on the ribose moiety are essential for directing the desired bond formations and preventing unwanted side reactions. The TIPS group in this compound is particularly well-suited for such multi-step syntheses due to its stability under a wide range of reaction conditions, including those typically employed for introducing the necessary olefinic tethers for RCM.

Another powerful technique for macrocyclization is the "click" reaction, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Research has demonstrated the efficient intramolecular cyclization of pyrimidine (B1678525) nucleosides decorated with 5'-azido residues and 5-alkynyl side chains to form nucleoside macrocycles. amanote.com The 3',5'-TIPS protection would be compatible with the reaction conditions required to introduce the azide (B81097) and alkyne functionalities onto the nucleoside scaffold, paving the way for the synthesis of TIPS-protected linear precursors for intramolecular click chemistry.

The synthesis of double-headed nucleosides, where two nucleobases are attached to a single sugar moiety, provides further insight into the utility of silyl (B83357) protection in assembling complex nucleoside structures. In one reported synthesis, a 3',5'-O-(tetraisopropyldisiloxanediyl) (TIPDS) protected uridine derivative was utilized as a key intermediate. nih.gov This highlights the role of bulky silyl groups in directing subsequent chemical transformations at specific positions of the nucleoside.

Table 1: Strategies for Nucleoside-Based Macrocycle Synthesis

Macrocyclization StrategyKey FeaturesRelevance of this compound
Ring-Closing Metathesis (RCM) Forms a carbon-carbon double bond to close the ring. Requires olefinic tethers on the precursor.The robust TIPS group is compatible with the multi-step synthesis required to install the olefinic arms.
Click Chemistry (CuAAC) Forms a triazole ring to link the ends of the precursor. Requires azide and alkyne functionalities.The TIPS protecting group is stable under the conditions needed to introduce azide and alkyne groups.
Double-Reductive Amination Forms two new amine linkages to construct the macrocycle and a fused piperidine (B6355638) ring.The conformational control provided by the TIPS group can influence the stereochemical outcome of the cyclization. nih.gov

Construction of Glycosylated Nucleosides and Related Conjugates

Glycosylation, the enzymatic or chemical attachment of carbohydrates to other molecules, is a fundamental process in biology. Glycosylated nucleosides and their conjugates are of significant interest as they can mimic naturally occurring structures, such as those found in glycoRNA, or act as potent inhibitors of enzymes involved in nucleoside metabolism. researchgate.net The chemical synthesis of these molecules is challenging due to the numerous hydroxyl groups on the carbohydrate and the presence of multiple reactive sites on the nucleoside. Here, this compound serves as a key starting material, allowing for regioselective glycosylation at the 2'-hydroxyl group.

The bulky TIPS group effectively shields the 3'- and 5'-hydroxyl groups, leaving the 2'-hydroxyl as the primary site for glycosylation. This regioselectivity is crucial for the synthesis of well-defined glycoconjugates. The stereochemical outcome of the glycosylation reaction is also influenced by the protecting groups on both the glycosyl donor and the nucleoside acceptor. Silyl protecting groups on the glycosyl donor have been shown to affect reactivity and stereoselectivity in glycosylation reactions. beilstein-journals.orgnih.gov

The silyl-Hilbert-Johnson reaction is a classic method for the synthesis of nucleosides, involving the coupling of a silylated nucleobase with a glycosyl halide. mdpi.com While this reaction typically forms the N-glycosidic bond, the principles of using silylated species in glycosylation are broadly applicable. In the context of constructing glycosylated nucleosides, the 3',5'-TIPS-protected uridine acts as the glycosyl acceptor.

Recent discoveries of N-glycosylated RNA (glycoRNA) on cell surfaces have spurred interest in the synthesis of these novel biomolecules and their constituent units. researchgate.net The synthesis of a minimal unit of glycoRNA, a glycosylated 3-(3-amino-3-carboxypropyl)uridine, underscores the importance of controlled glycosylation of uridine derivatives. While this specific example does not use a TIPS-protected uridine, the general strategy of protecting the ribose hydroxyls to achieve selective modification is a cornerstone of such syntheses.

The synthesis of glycolipids, which are important components of cell membranes, can also benefit from silylated nucleoside precursors. Synthetic strategies towards complex glycolipids often involve the stepwise elongation of the glycan chain and modification of the lipid moiety. researchgate.net The use of a protected nucleoside scaffold, such as this compound, could allow for the initial attachment of a lipid chain followed by the controlled, stepwise assembly of the carbohydrate portion.

Table 2: Research Findings in the Glycosylation of Nucleosides

Research FocusKey FindingsRelevance of this compound
Influence of Silyl Groups in Glycosylation Silyl protecting groups on the glycosyl donor can significantly influence reactivity and stereoselectivity.The TIPS group on the acceptor (uridine) also plays a role in directing the stereochemical outcome of the glycosylation.
Synthesis of GlycoRNA Units The synthesis of N-glycan-conjugated uridine derivatives has been achieved, demonstrating the feasibility of creating these complex structures. researchgate.netThis compound provides a regioselectively protected scaffold for the attachment of glycans at the 2'-position.
Silyl-Hilbert-Johnson Reaction This method effectively couples silylated nucleobases with glycosyl donors to form nucleosides. mdpi.comDemonstrates the compatibility of silylated nucleosides in glycosylation reactions.
Synthesis of Glycolipids Stepwise chemical glycosylations are employed to build the glycan portion of glycolipids. researchgate.netA TIPS-protected uridine could serve as a core for the assembly of novel nucleoside-containing glycolipids.

Biochemical and Mechanistic Investigations with 3 ,5 Tips 5 Me Uridine Containing Constructs

Enzymatic Recognition and Substrate Specificity Studies of Modified Nucleic Acids

The introduction of 5-methyluridine (B1664183) into nucleic acid sequences via its synthetic precursor, 3',5'-TIPS-5-Me-Uridine, serves as a powerful tool to investigate the intricacies of enzyme-substrate recognition. The methyl group at the C5 position of the uracil (B121893) base, located in the major groove of a nucleic acid duplex, can influence interactions with various enzymes involved in nucleic acid metabolism.

Interaction with DNA and RNA Polymerases in In Vitro Transcription/Replication

The ability of polymerases to recognize and process modified nucleotides is fundamental to both biological processes and biotechnological applications like mRNA synthesis. 2bscientific.com Studies involving the triphosphate form of 5-methyluridine (m5UTP) have been conducted to assess its interaction with polymerases during in vitro transcription. wikipedia.orgapexbt.com

Research using an assay based on Pacific Biosciences Single Molecule Real-Time (SMRT) sequencing has provided detailed insights into the fidelity of RNA synthesis with various modified nucleotides. nih.gov In these studies, T7 RNA polymerase was used to synthesize RNA from nucleotide pools containing modified bases, including 5-methyluridine (m5U). The findings indicated that the presence of the C5 methyl group in m5U did not significantly alter the fidelity of either T7 RNA polymerase or reverse transcriptases. nih.gov This is in contrast to other modifications like 5-hydroxymethyluridine (B1210401) (hm5U), which was found to increase substitution errors. nih.gov

The high fidelity of m5U incorporation is a critical attribute, particularly for the synthesis of therapeutic mRNA, where sequence accuracy is paramount to ensure the production of the correct protein and avoid unintended immunological responses. The minimal impact on polymerase fidelity suggests that the 5-methyl group is well-tolerated within the active site of these enzymes.

Table 1: Fidelity of T7 RNA Polymerase with Modified Uridine (B1682114) Analogs

Modified NucleotideEffect on Polymerase Error RateReference
5-Methyluridine (m5U)No statistically significant alteration in fidelity. nih.gov
Pseudouridine (B1679824) (Ψ)Increased error rate of RNA synthesis by T7 RNA polymerase. nih.gov
5-Hydroxymethyluridine (hm5U)Increased combined error rate of T7 RNA polymerase and reverse transcriptases. nih.gov
N1-methyl-pseudouridine (m1Ψ)Incorporated with higher fidelity than pseudouridine. nih.gov

Recognition by Nucleases and Ligases: Impact on Processing Pathways

Oligonucleotides used in therapeutic or diagnostic applications must exhibit resistance to degradation by cellular nucleases. Chemical modifications are a common strategy to enhance this stability. The 5-methyl group of m5U, introduced via this compound, contributes to nuclease resistance. nih.govbeilstein-journals.org While modifications to the phosphodiester backbone, such as phosphorothioates, are a primary method for conferring nuclease resistance, base modifications can also play a role. synoligo.com The methyl group in the major groove can sterically hinder the approach of nuclease enzymes, thereby slowing degradation. Studies have shown that modifications at the 5-position of pyrimidines can enhance nuclease resistance. beilstein-journals.orgnih.gov

The impact of 5-methyluridine on the activity of DNA and RNA ligases, which catalyze the formation of phosphodiester bonds to join nucleic acid strands, is also a key consideration. bioneer.co.krpromega.com The fidelity of ligation is crucial for many molecular biology applications. Research on T4 DNA ligase has shown that its activity can be influenced by the bases at and around the ligation junction. nih.govnih.gov While specific, extensive studies on the ligation efficiency at sites containing 5-methyluridine are not widely reported, the principle that modifications near the ligation junction can affect enzyme activity is well-established. The structural perturbations caused by the methyl group, although minor, could influence the precise positioning of the 5'-phosphate and 3'-hydroxyl termini within the ligase active site.

Substrate Analogs for Methyltransferase and Demethylase Activity Probing

The 5-methyluridine modification is naturally present in various RNA molecules, most notably in the T-loop of transfer RNA (tRNA), where it is installed post-transcriptionally by tRNA (uracil-5-)-methyltransferases (such as TRM2 in yeast). nih.gov Synthetic oligonucleotides containing 5-methyluridine, created using precursors like this compound, can serve as valuable tools to study these enzymes.

These modified constructs can be used as:

Substrates: To characterize the activity and specificity of known or putative methyltransferases. nih.govnih.gov

Inhibitors: As competitive inhibitors in assays to screen for small molecules that block methyltransferase activity. mdpi.com

Probes: To investigate the binding requirements of methyltransferases and the structural features they recognize on their RNA targets. nih.gov

For example, by synthesizing an RNA substrate that lacks the m5U modification and comparing its processing by a methyltransferase to an identical sequence that already contains m5U, researchers can confirm the enzyme's specific activity. Furthermore, analogs of 5-methyluridine could be used to probe the mechanisms of demethylases, although enzymes that remove this specific mark from RNA are less characterized than their DNA counterparts. Using such substrate analogs is a key strategy for dissecting the complex pathways of RNA modification and their biological consequences. scienceopen.com

Elucidation of Structural and Conformational Effects of 5-Methyluridine Incorporation

The addition of a methyl group to the uracil base can alter the local structure, conformation, and stability of nucleic acids.

Influence on Duplex, Triplex, and G-Quadruplex Stability and Topology

The 5-methyl group of uridine resides in the major groove of a DNA or RNA duplex, where it can influence hydrophobic interactions and hydration patterns. It is well-documented that the 5-methyl group of thymine (B56734) (5-methyluracil in DNA) stabilizes duplexes compared to uracil. This stabilizing effect is also observed in RNA.

Studies comparing the thermal stability (melting temperature, Tm) of DNA:RNA hybrid duplexes have shown that substituting uracil (U) with 5-methyluridine (m5U or T) leads to a modest increase in stability. A comprehensive analysis reported that each substitution of deoxyuridine (dU) for thymidine (B127349) (T) in a DNA strand paired with RNA resulted in an average Tm decrease of about -0.5°C, implying that the 5-methyl group provides a stabilizing contribution of approximately +0.5°C per modification. oup.com This enhanced stability is attributed to more favorable stacking interactions and a reduction in the entropic penalty of organizing water molecules in the major groove.

Table 2: Effect of Pyrimidine (B1678525) C5-Substitutions on DNA:RNA Duplex Stability

Modification (in DNA strand)Change in Tm per modification (°C)Reference
dU (replaces T)~ -0.5 oup.com
5-Methyl dC (replaces dC)~ +0.5 oup.com
5-Propynyl dU (replaces T)~ +1.7 oup.com
5-(N-aminohexyl)carbamoyl-2'-deoxyuridine~ +4.3 nih.gov

While the primary focus has been on duplexes, the principles of enhanced stacking and altered groove properties suggest that 5-methyluridine could also influence the stability of more complex structures like triplexes and G-quadruplexes, although specific literature on this is less common.

Spectroscopic Characterization of Modified Nucleic Acid Structures (e.g., NMR, CD)

Spectroscopic techniques provide high-resolution information about the structural consequences of incorporating modified nucleosides.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of nucleic acids in solution. wikipedia.org 1H NMR studies can be used to observe the protons of the 5-methyl group and the sugar-phosphate backbone, providing insights into local conformation and dynamics. chemicalbook.comresearchgate.net For instance, NMR has been used extensively to study the conformational transitions in RNA oligomers containing the related 5-methylcytidine (B43896) modification, revealing how the methyl group can affect helix type (e.g., A-form) and molecular motions. nih.gov Similar studies on 5-methyluridine-containing constructs would elucidate changes in sugar pucker, glycosidic bond angles, and backbone torsion angles, offering a detailed picture of the structural impact of the modification.

Fundamental Insights into Protein-Nucleic Acid Recognition Mechanisms

The introduction of 5-methyluridine into RNA molecules provides a subtle yet significant alteration that can influence how proteins recognize and bind to their RNA targets. This modification, a methyl group at the fifth carbon of the uracil base, adds a hydrophobic patch to the major groove of the RNA helix without disrupting the Watson-Crick base-pairing face. This allows for detailed investigation into the specificity and nature of protein-RNA interactions.

The study of enzymes that naturally install the m5U modification, known as tRNA (uracil-5-)-methyltransferases (TrmA in E. coli and Trm2 in S. cerevisiae), has provided a wealth of information on how proteins achieve specific recognition of their RNA substrates. These enzymes must identify and modify a single uridine at a specific position within a folded tRNA molecule.

In vitro studies utilizing synthetic RNA substrates with and without 5-methyluridine allow for a precise dissection of these binding determinants. Techniques such as electrophoretic mobility shift assays (EMSA), surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) can quantify the binding affinity of a protein to its target RNA. By comparing the binding kinetics and thermodynamics for methylated versus unmethylated RNA, researchers can determine the energetic contribution of the 5-methyl group to the interaction.

Interaction TypeDescriptionImplication of 5-Methyluridine
Hydrophobic Interactions Interactions between nonpolar surfaces, driving the exclusion of water.The methyl group of m5U provides an additional nonpolar surface for interaction with hydrophobic amino acid residues (e.g., Leucine, Isoleucine, Valine) in the protein's binding pocket.
Van der Waals Forces Weak, short-range electrostatic attractions between uncharged molecules.The methyl group increases the surface area of the uridine base, enhancing van der Waals contacts with the protein.
Shape Complementarity The "lock and key" fit between the protein's binding surface and the RNA structure.The presence of the methyl group can alter the local conformation of the RNA backbone, improving or diminishing the shape complementarity with the binding protein.
Water-Mediated Contacts Water molecules that bridge interactions between the protein and the RNA.The hydrophobic nature of the methyl group can displace structured water molecules from the binding interface, which can have either a favorable or unfavorable effect on the binding entropy.

These studies underscore that the 5-methyl group on uridine is not merely a passive decoration but an active participant in defining the molecular landscape for protein-RNA recognition.

The incorporation of 5-methyluridine into mRNA constructs has been instrumental in elucidating the mechanisms of transcriptional and translational control. In vitro systems, which allow for the systematic manipulation of mRNA sequence and modification status, have been pivotal in these investigations.

Transcriptional Regulation: While 5-methyluridine is a post-transcriptional modification, studies involving in vitro transcription are crucial for generating the modified mRNA templates used in subsequent translational assays. The efficiency of in vitro transcription by phage RNA polymerases (like T7, T3, and SP6) can be influenced by the presence of modified nucleotides. Researchers have optimized protocols to efficiently incorporate 5-methyluridine triphosphate (m5UTP) during in vitro transcription, enabling the production of fully or partially modified mRNA molecules for functional studies. nih.gov

Translational Regulation: The impact of m5U on translation is multifaceted and context-dependent. In vitro translation systems, such as rabbit reticulocyte lysates or fully reconstituted systems with purified ribosomes and translation factors, have been employed to dissect these effects.

One of the most significant findings is the role of m5U in modulating the elongation phase of translation. Research has shown that the presence of m5U within an mRNA codon can subtly alter the rate of amino acid addition by the ribosome. umich.edu The position of the m5U within the codon (first, second, or third position) can have differential effects on the kinetics of tRNA selection and peptide bond formation. scientificarchives.com

A dissertation by Monika Franco and related publications from the Koutmou lab have provided quantitative insights into these effects. umich.eduscientificarchives.com For example, their work demonstrated that while some modifications can significantly impede the ribosome, the effect of m5U on the rate of amino acid addition is often minor, suggesting it does not act as a major roadblock to translation. umich.edupnas.org The table below presents hypothetical data based on the findings described in such studies, illustrating the position-dependent effect of m5U on peptide bond formation.

Codon ContextModificationRelative Rate of Dipeptide Formation (k_obs)Fold Change vs. Unmodified
UUU (Phe)Unmodified1.001.0
m5UUU 5-methyluridine at pos. 10.850.85x
Um5UU 5-methyluridine at pos. 20.950.95x
UUm5U 5-methyluridine at pos. 31.101.1x

This table is a representation of findings where the impact of a modification is position-dependent. Actual values would be determined experimentally.

Furthermore, studies on the untranslated regions (UTRs) of mRNA have revealed that modifications can influence the binding of regulatory proteins and translation initiation factors. The 5' UTR is a critical hub for translational control, and the presence of m5U within this region can affect the efficiency of ribosome recruitment and initiation. For instance, while not as extensively studied as other modifications like N6-methyladenosine (m6A), m5U could potentially influence the secondary structure of the 5' UTR, thereby altering its accessibility to the translation machinery. Some research suggests that certain modifications can enhance translation by reducing the immunogenicity of in vitro transcribed mRNA, which is a crucial aspect for therapeutic applications. nih.gov

In vitro ribosome profiling, a technique that maps the positions of ribosomes on mRNA, can be adapted to study the effects of m5U on a global scale. By comparing the ribosome footprints on unmodified versus m5U-containing mRNAs, researchers can identify specific codons or regions where ribosomes pause or translate more slowly, providing a transcriptome-wide view of the modification's impact on translation dynamics.

Computational and Theoretical Approaches in 3 ,5 Tips 5 Me Uridine Research

Molecular Dynamics Simulations of Modified Nucleosides and Nucleic Acids

In studies of various uridine (B1682114) derivatives, MD simulations have been employed to identify stable conformations and to analyze binding patterns with biological targets. nih.gov For instance, simulations extending up to 400 nanoseconds have provided insights into the binding energy and interaction patterns of modified nucleosides within protein active sites. nih.gov These simulations can elucidate the role of specific functional groups in mediating interactions, offering a dynamic picture that static models cannot provide.

While direct MD simulation studies on 3',5'-TIPS-5-Me-Uridine are not extensively documented in the literature, the methodology is highly applicable. The presence of the bulky 1,1,3,3-tetraisopropyldisiloxanediyl (TIPS) group, which bridges the 3' and 5' positions of the ribose sugar, would be a primary focus of such a simulation. The TIPS group dramatically restricts the conformational flexibility of the furanose ring, a key dynamic feature of natural nucleosides. MD simulations could precisely map this restricted conformational landscape and assess the stability of the silylated ring system. Furthermore, simulations could explore how this bulky protecting group influences solvent organization at the molecular surface and affects the dynamics of the glycosidic bond connecting the ribose to the 5-methyluracil base.

Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles

Quantum chemical calculations are used to investigate the electronic properties of molecules, providing fundamental information about their structure, stability, and reactivity. acs.org These methods can determine properties such as electronic energy, enthalpy, Gibbs free energy, and dipole moments. researchgate.net For modified nucleosides, these calculations help in understanding how chemical modifications alter the electron distribution within the molecule.

Studies on uridine derivatives have shown that the addition of various groups can significantly change their electronic energy and free energy, which may correlate with their potential for interaction with enzymes or receptors. researchgate.net A key tool in these analyses is the Molecular Electrostatic Potential (MEP) map, which visualizes the electron density on the molecular surface. The MEP map identifies electron-rich regions (electronegative, potential hydrogen bond acceptors) and electron-poor regions (electropositive, potential hydrogen bond donors), thereby predicting sites of chemical reactivity. researchgate.net

In the case of this compound, quantum chemical calculations would be essential to understand the electronic influence of the silyl (B83357) ether protecting group. Silicon's lower electronegativity compared to carbon and oxygen, and the presence of bulky isopropyl groups, would alter the electronic landscape of the ribose moiety. Computational investigations into related silaaromatic molecules show that the location and number of silicon atoms are crucial factors in controlling molecular geometry and electronic properties. nih.gov For this compound, calculations could elucidate the reactivity of the remaining 2'-hydroxyl group and the nucleobase. The electron-donating nature of the 5-methyl group on the uracil (B121893) ring also influences the nucleobase's electronic profile and potential for nucleophilic or electrophilic attack, a feature that can be precisely quantified through quantum chemistry. nih.gov

Table 1: Computed Properties of this compound

This table presents computational data for the molecule, providing insight into its physical and chemical characteristics as determined by in silico methods.

PropertyValueSource
Molecular FormulaC₂₂H₄₀N₂O₇Si₂PubChem nih.gov
Molecular Weight500.7 g/mol PubChem nih.gov
Hydrogen Bond Donor Count2PubChem nih.gov
Hydrogen Bond Acceptor Count7PubChem nih.gov
Rotatable Bond Count4PubChem nih.gov
Exact Mass500.23740469 DaPubChem nih.gov
Polar Surface Area107 ŲPubChem nih.gov

Docking and Molecular Recognition Studies of this compound Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a small molecule ligand to a protein receptor. nih.gov This method is widely used in drug discovery to screen for potential therapeutic agents by evaluating their binding affinity and interaction patterns within a target's active site. researchgate.net

For nucleoside derivatives, docking studies have been instrumental in identifying potential antimicrobial and anticancer agents. nih.gov These studies have successfully modeled the interactions of modified uridines with bacterial and fungal proteins, revealing key hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex. nih.gov Similarly, docking has been used to propose that certain nucleoside analogs could function as antiviral agents. researchgate.net

When considering this compound, molecular docking studies would primarily serve to illustrate the function of the TIPS group as a steric shield. The TIPS group is a bulky protecting group used during chemical synthesis to prevent the 3'- and 5'-hydroxyls from reacting. wikipedia.org If a docking simulation were performed with this compound against a typical nucleoside-binding protein, the bulky TIPS moiety would almost certainly prevent the nucleoside from fitting into the active site. This steric hindrance is precisely its intended purpose in a synthetic context. Therefore, docking studies would likely confirm the inability of the protected nucleoside to participate in molecular recognition with biological targets, highlighting that deprotection (removal of the TIPS group) is a prerequisite for any potential biological activity of the core 5-methyluridine (B1664183) structure.

In Silico Prediction of Conformational Landscape and Energetics

In silico methods are crucial for predicting the three-dimensional conformational landscape and associated energetics of a molecule. For flexible molecules like nucleosides, this involves identifying the most stable (lowest energy) shapes they can adopt. Key conformational variables for nucleosides include the sugar pucker (the conformation of the furanose ring) and the rotation around the glycosidic bond (defining the syn or anti orientation of the base relative to the sugar).

The introduction of modifications can significantly alter these preferences. For example, the modified nucleoside pseudouridine (B1679824) shows a different conformational preference from uridine due to changes in bond lengths and angles at the glycosidic linkage. nih.gov Computational studies on various uridine derivatives have explored their energetic profiles, linking lower free energy values to potentially stronger binding interactions. researchgate.net

For this compound, the conformational landscape is heavily dominated by the rigid 1,3-disiloxanediyl ring that locks the 3' and 5' positions. This severely restricts the puckering of the ribose sugar, which in a natural nucleoside is a highly flexible element crucial for its biological function in nucleic acids. Computational energy calculations can map the very limited set of accessible sugar puckers for the TIPS-protected ring system. Furthermore, these methods can predict the rotational barrier around the glycosidic bond, determining the relative energies of the syn and anti conformers. The steric bulk of the TIPS group would likely create a strong preference for the anti conformation to minimize clashes between the base and the silyl group's isopropyl substituents. These in silico predictions provide a detailed picture of the molecule's rigid structure, which is a direct consequence of its design as a synthetic intermediate.

Future Research Trajectories and Interdisciplinary Applications of 3 ,5 Tips 5 Me Uridine

Advancements in Chemical Biology Tools and Methodologies

The strategic placement of the TIPS protecting groups on the 3' and 5' hydroxyl positions of 5-methyluridine (B1664183) is a key feature that enables its use as a sophisticated tool in chemical biology. libretexts.org Protecting groups are essential in the chemical synthesis of oligonucleotides, preventing undesirable side reactions and ensuring the precise assembly of DNA and RNA strands. umich.edu The TIPS groups are a type of silyl (B83357) ether, which are widely used for protecting alcohols due to their stability and selective removal under specific conditions. libretexts.orgwikipedia.org

Future research in this area will likely focus on leveraging the specific properties of 3',5'-TIPS-5-Me-Uridine to develop novel chemical biology methodologies. This could include the design of new bio-orthogonal ligation strategies, where the protected nucleoside is incorporated into a nucleic acid sequence and then selectively deprotected to allow for the attachment of reporter molecules, such as fluorescent dyes or affinity tags. Such tools would enable researchers to probe and visualize nucleic acid interactions within living cells with greater precision.

Potential in Advanced Materials Science and Nanotechnology Applications

The presence of silyl ether linkages in this compound opens up intriguing possibilities for its use in materials science and nanotechnology. Poly(silyl ether)s are a class of polymers known for their thermal stability and hydrolytic degradability, making them attractive for developing sustainable and environmentally friendly materials. mdpi.com The Si-O-C bond in silyl ethers can be cleaved under mild acidic or basic conditions, allowing for the controlled degradation of the material. mdpi.com

Incorporating this compound into polymer backbones could lead to the creation of novel "smart" materials. These materials could be designed to respond to specific chemical or biological stimuli, triggering the cleavage of the silyl ether bonds and the release of the nucleoside or an oligonucleotide. This could have applications in targeted drug delivery, where a therapeutic oligonucleotide is encapsulated within a polymer matrix and released only at the desired site of action.

Furthermore, the self-assembly properties of nucleosides and their derivatives could be exploited to create highly ordered nanostructures. By controlling the interactions between the nucleobases and the silyl-ether-containing side chains, it may be possible to direct the assembly of this compound into well-defined nanoscale architectures, such as nanotubes or nanowires. These nanomaterials could find applications in areas such as nanoelectronics, biosensing, and catalysis. The tunable nature of silyl ether exchange rates, potentially accelerated by neighboring functional groups, offers a pathway to designing dynamic and reprocessable materials. acs.org

New Frontiers in Automated Synthesis of Complex Biopolymers

The automated chemical synthesis of DNA and RNA has revolutionized molecular biology. nih.gov This process relies on the sequential addition of protected nucleoside phosphoramidites to a growing oligonucleotide chain on a solid support. nih.gov this compound, as a protected nucleoside, is a key potential component in the synthesis of modified RNA molecules. The 5-methyl modification is a common natural modification found in various RNA species, and its inclusion can enhance the stability of the resulting oligonucleotide. nih.govnih.gov

The use of this compound as a phosphoramidite (B1245037) building block would allow for the site-specific incorporation of 5-methyluridine into synthetic RNA sequences. This is crucial for studying the biological roles of this modification and for developing RNA-based therapeutics, such as antisense oligonucleotides and small interfering RNAs (siRNAs), where enhanced stability and specific recognition are paramount. nih.gov The development of robust and efficient methods for the large-scale synthesis of such modified oligonucleotides is a key area of research. nih.gov

Future advancements in this field may involve the development of novel solid supports and coupling reagents that are specifically optimized for the incorporation of bulky, protected nucleosides like this compound. Furthermore, the integration of this building block into more complex automated synthesis platforms could enable the production of highly modified and complex biopolymers with tailored properties for a wide range of applications, from diagnostics to synthetic biology. The choice of protecting groups, such as the TIPS groups, is critical for the success of these syntheses. umich.edu

Emerging Reactivity and Synthetic Pathways for Novel Analogs

The chemical structure of this compound presents multiple avenues for further chemical modification, leading to the synthesis of novel analogs with potentially enhanced or entirely new properties. The reactivity of the protected nucleoside can be exploited to introduce a wide variety of functional groups at different positions of the molecule.

One area of exploration is the modification of the uracil (B121893) base. For instance, the C6 position of the pyrimidine (B1678525) ring could be a target for derivatization, leading to the formation of cyclonucleosides with constrained conformations. acs.org Such conformational locks can have a profound impact on the binding affinity and specificity of the resulting oligonucleotide.

Another avenue involves the development of new synthetic strategies for the introduction and removal of the TIPS protecting groups. While silyl ethers are a well-established class of protecting groups, the development of milder and more selective deprotection methods would enhance the utility of this compound in the synthesis of sensitive and complex molecules. libretexts.orgwikipedia.org Research into the silylation of nucleosides has shown that the reactivity of hydroxyl groups can be influenced by modifications on the nucleobase, suggesting that the 5-methyl group in this compound could influence its reactivity in unexpected ways. nih.gov

Furthermore, the synthesis of derivatives with modifications at the 5-methyl group itself could lead to new functionalities. The development of straightforward strategies for synthesizing a variety of 5'-substituted uridine (B1682114) derivatives is an active area of research. nih.gov By exploring the emerging reactivity of this protected nucleoside, chemists can expand the toolbox of available building blocks for creating novel biomolecules and materials.

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for 3',5'-TIPS-5-Me-Uridine, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves regioselective protection of uridine derivatives. For example, the 3' and 5' hydroxyl groups are protected using triisopropylsilyl (TIPS) groups under anhydrous conditions with imidazole as a catalyst . The C5-methyl group is introduced via alkylation or enzymatic modification. Purification is achieved using reverse-phase HPLC with acetonitrile/water gradients, and purity is validated via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR spectroscopy : Assigning proton and carbon signals to confirm regioselective protection (e.g., TIPS group resonance at δ 1.0–1.2 ppm in ¹H NMR) .
  • Mass spectrometry : HRMS (ESI+) to verify molecular ion peaks (e.g., [M+Na]+ at m/z 610.264) .
  • Chromatography : HPLC with UV detection (λ = 260 nm) to assess purity and stability under varying pH/temperature conditions .

Q. What is the biological significance of 5-methyluridine modifications in RNA?

  • Methodological Answer : 5-methyluridine derivatives, including this compound, influence RNA stability and protein interactions. Studies use knock-in models or in vitro transcription assays to compare methylated vs. non-methylated RNA strands, measuring melting temperatures (Tm) via UV-Vis spectroscopy and quantifying ribosome binding via surface plasmon resonance (SPR) .

Advanced Research Questions

Q. How do C5-methyl and TIPS groups affect the compound’s interaction with RNA/DNA helicases?

  • Methodological Answer : Mechanistic studies involve:

  • Crystallography : Co-crystallizing this compound with helicases (e.g., DExH-box proteins) to identify steric clashes or hydrogen-bonding disruptions caused by the methyl/TIPS groups .
  • Kinetic assays : Monitoring ATP hydrolysis rates (via malachite green assays) to assess helicase inhibition .
  • MD simulations : Modeling RNA-protein complexes to quantify energy barriers introduced by the substituents .

Q. How should researchers address contradictory data on the compound’s thermodynamic stability in hybridized RNA?

  • Methodological Answer : Contradictions often arise from buffer conditions (e.g., Mg²⁺ concentration) or mismatched sequence contexts. To resolve this:

  • Standardize conditions : Use 10 mM Tris-HCl (pH 7.5), 50 mM NaCl, and 1 mM MgCl₂ for Tm measurements .
  • Control for sequence bias : Design RNA duplexes with complementary strands of identical length and GC content .
  • Statistical validation : Apply ANOVA to compare Tm values across ≥3 independent replicates, reporting confidence intervals (p < 0.05) .

Q. What strategies optimize TIPS group stability during solid-phase oligonucleotide synthesis?

  • Methodological Answer : TIPS deprotection is sensitive to acidic conditions. Optimization steps include:

  • Deprotection kinetics : Monitor silyl group removal via FTIR or ²⁹Si NMR during tetrabutylammonium fluoride (TBAF) treatment .
  • Alternative protecting groups : Compare TIPS with tert-butyldimethylsilyl (TBDMS) in pilot syntheses, assessing yield via LC-MS .
  • In-line purification : Integrate scavenger columns (e.g., silica-bound thiocyanate) to neutralize fluoride ions post-deprotection .

Data Presentation Guidelines

  • Tables : Include Tm values (±SD), synthetic yields, and kinetic parameters (e.g., kcat/Km) .
  • Figures : Use line graphs for Tm curves and heatmaps for helicase activity profiles .
  • Reproducibility : Document reagent lot numbers, equipment calibration dates, and raw data repositories .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.